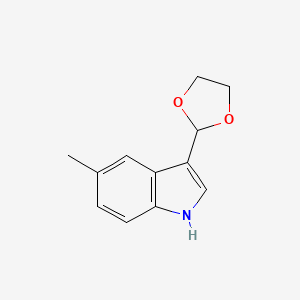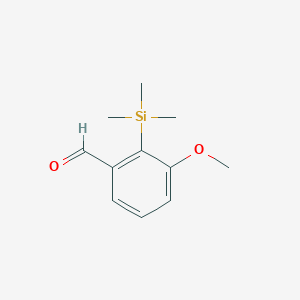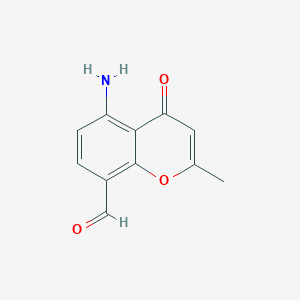
4-(Trimethoxysilyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trimethoxysilyl)butanoic acid is an organosilicon compound with the molecular formula C7H16O5Si. It is commonly used as a silane coupling agent and surface modifier in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the fields of materials science and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)butanoic acid can be synthesized through the reaction of butanoic acid with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the trimethoxysilane acting as a silylating agent to introduce the trimethoxysilyl group into the butanoic acid molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in the industrial synthesis include acids or bases that facilitate the silylation reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trimethoxysilyl)butanoic acid undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Various nucleophiles can be used to replace the trimethoxysilyl group under appropriate conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Compounds with different functional groups replacing the trimethoxysilyl group.
Aplicaciones Científicas De Investigación
4-(Trimethoxysilyl)butanoic acid has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Surface Modification: Employed to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Biotechnology: Utilized in the immobilization of biomolecules on surfaces for biosensor applications.
Chemistry: Acts as a reagent in various organic synthesis reactions to introduce silyl groups into molecules
Mecanismo De Acción
The primary mechanism by which 4-(trimethoxysilyl)butanoic acid exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .
Comparación Con Compuestos Similares
Similar Compounds
4-(Triethoxysilyl)butanoic acid: Similar in structure but with ethoxy groups instead of methoxy groups.
3-(Trimethoxysilyl)propylamine: Contains an amine group instead of a carboxylic acid group.
(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group instead of a carboxylic acid group
Uniqueness
4-(Trimethoxysilyl)butanoic acid is unique due to its combination of a carboxylic acid group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly effective as a coupling agent and surface modifier .
Propiedades
Fórmula molecular |
C7H16O5Si |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
4-trimethoxysilylbutanoic acid |
InChI |
InChI=1S/C7H16O5Si/c1-10-13(11-2,12-3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9) |
Clave InChI |
VKVJAWNFDVEVBK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCC(=O)O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
